molecular formula C19H30N2O3 B5880016 1-(2,5-dimethoxybenzyl)-N-isobutyl-4-piperidinecarboxamide

1-(2,5-dimethoxybenzyl)-N-isobutyl-4-piperidinecarboxamide

Cat. No. B5880016
M. Wt: 334.5 g/mol
InChI Key: QGLXPPXNGUWOLK-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxybenzyl)-N-isobutyl-4-piperidinecarboxamide, commonly known as "DMB-IBP," is a novel synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of DMB-IBP is not fully understood. However, it has been shown to act as an inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine. By inhibiting MAO-B, DMB-IBP increases the levels of dopamine in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and physiological effects:
DMB-IBP has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine in the brain, which can improve cognitive function. It can also reduce the levels of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, it has been shown to have antioxidant properties, which can protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMB-IBP is its neuroprotective effects. It can be used to study the mechanisms of neurological disorders and to develop new treatments for these disorders. Additionally, it has anti-inflammatory properties, which can be used to study the mechanisms of inflammatory diseases. However, one of the limitations of DMB-IBP is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For research include the development of new treatments for neurological and inflammatory diseases and the development of new synthetic methods for DMB-IBP and its derivatives.

Synthesis Methods

The synthesis of DMB-IBP involves the reaction of 2,5-dimethoxybenzaldehyde with isobutylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with piperidine-4-carboxylic acid chloride. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

DMB-IBP has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can be used to treat various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been studied for its anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-14(2)12-20-19(22)15-7-9-21(10-8-15)13-16-11-17(23-3)5-6-18(16)24-4/h5-6,11,14-15H,7-10,12-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLXPPXNGUWOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,5-dimethoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide

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